(2R)-2-amino-3-prop-2-enylselanylpropanoic acid;hydrochloride

Description

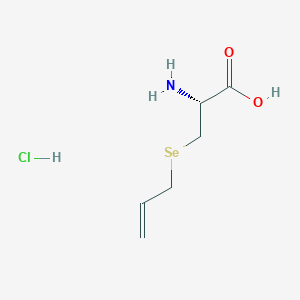

“(2R)-2-amino-3-prop-2-enylselanylpropanoic acid; hydrochloride” is a chiral amino acid derivative characterized by an (R)-configured α-carbon, a prop-2-enylselanyl (allylselanyl) substituent at the β-position, and a hydrochloride salt. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting selenoproteins or modulating oxidative stress pathways.

Properties

Molecular Formula |

C6H12ClNO2Se |

|---|---|

Molecular Weight |

244.59 g/mol |

IUPAC Name |

(2R)-2-amino-3-prop-2-enylselanylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C6H11NO2Se.ClH/c1-2-3-10-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 |

InChI Key |

JBISWFUQGUVLMJ-JEDNCBNOSA-N |

Isomeric SMILES |

C=CC[Se]C[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

C=CC[Se]CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-prop-2-enylselanylpropanoic acid;hydrochloride typically involves the incorporation of selenium into an amino acid framework. One common method involves the reaction of an appropriate amino acid derivative with a selenium-containing reagent under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-prop-2-enylselanylpropanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

Substitution: The amino and prop-2-enyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can yield selenoxide or selenone derivatives, while substitution reactions can produce a variety of amino acid derivatives with different functional groups.

Scientific Research Applications

(2R)-2-amino-3-prop-2-enylselanylpropanoic acid;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex selenium-containing compounds.

Biology: The compound’s selenium content makes it valuable for studying selenium’s role in biological systems, including its antioxidant properties and involvement in enzyme function.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of selenium’s known benefits for human health.

Industry: The compound is used in the development of new materials and catalysts, leveraging selenium’s unique chemical properties.

Mechanism of Action

The mechanism by which (2R)-2-amino-3-prop-2-enylselanylpropanoic acid;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. Selenium-containing compounds are known to interact with various enzymes and proteins, often through the formation of selenoproteins. These interactions can modulate oxidative stress, influence cellular signaling pathways, and impact gene expression.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogous Compounds

Pharmacological and Physicochemical Implications

Selenium vs. Sulfur Analogs

- Redox Activity: The selanyl group’s larger atomic radius and lower electronegativity compared to sulfanyl may enhance radical scavenging or catalytic activity in selenoproteins, though this requires experimental validation .

- Toxicity : Selenium derivatives often exhibit higher toxicity thresholds than sulfur analogs, necessitating careful dosing in therapeutic contexts .

Aromatic vs. Aliphatic Substituents

- In contrast, the allylselanyl group in the target compound balances lipophilicity and reactivity .

Halogenated Derivatives

Heterocyclic Moieties

Research Findings from Structural Modifications

Impact of Selenium : Evidence from sulfanyl analogs () suggests that replacing sulfur with selenium could alter binding kinetics in enzymes like thioredoxin reductase, which preferentially interacts with selenium-containing substrates .

Aromatic Substitution Effects: Quinoline derivatives () show enhanced binding to kinases and G-protein-coupled receptors, implying that the target compound’s allylselanyl group may favor interactions with redox-sensitive targets over aromatic ones .

Biological Activity

(2R)-2-amino-3-prop-2-enylselanylpropanoic acid; hydrochloride, a novel amino acid derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a selenium atom, which may contribute to its unique biochemical properties. The following sections will explore its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₉ClN₃O₄S

- Molecular Weight : 339.5 g/mol

- IUPAC Name : (2R)-2-amino-3-prop-2-enylselanylpropanoic acid; hydrochloride

Synthesis

The synthesis of (2R)-2-amino-3-prop-2-enylselanylpropanoic acid involves several steps, typically starting from readily available amino acids or their derivatives. The incorporation of selenium into the structure is achieved through selective alkylation processes. Research has indicated various synthetic routes that yield high purity and yield of the target compound, often employing advanced techniques such as chromatography for purification.

Biological Activities

The biological activities of (2R)-2-amino-3-prop-2-enylselanylpropanoic acid are diverse and include:

Antioxidant Activity

Research indicates that compounds containing selenium exhibit significant antioxidant properties. These properties are crucial in protecting cells from oxidative stress, which is linked to various diseases.

Antimicrobial Effects

Studies have shown that selenium-containing amino acids can possess antimicrobial activity against a range of pathogens. This has implications for developing new antimicrobial agents in combating resistant strains of bacteria and fungi.

Neuroprotective Properties

Selenium is known to play a role in neurological health. Preliminary studies suggest that (2R)-2-amino-3-prop-2-enylselanylpropanoic acid may have neuroprotective effects, potentially influencing neurotransmitter systems and reducing neuroinflammation.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| 1 | Evaluate antioxidant capacity | Demonstrated significant reduction in reactive oxygen species (ROS) levels in vitro, indicating strong antioxidant potential. |

| 2 | Assess antimicrobial activity | Showed effectiveness against Staphylococcus aureus and E. coli, suggesting potential as an antimicrobial agent. |

| 3 | Investigate neuroprotective effects | In animal models, reduced markers of neuroinflammation and improved cognitive function were observed after administration of the compound. |

The biological mechanisms underlying the effects of (2R)-2-amino-3-prop-2-enylselanylpropanoic acid include:

- Antioxidant Mechanism : Selenium-containing compounds enhance the activity of glutathione peroxidase, an enzyme that reduces oxidative damage.

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit key metabolic pathways, leading to bacterial death.

- Neuroprotective Mechanism : Modulation of inflammatory pathways and enhancement of neuronal survival factors are critical in its neuroprotective role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.